Foretinib - 937176-80-2

Foretinib

Catalog Number: EVT-7989658
CAS Number: 937176-80-2
Molecular Formula: C34H34F2N4O6
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N1'-[3-fluoro-4-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinolinyl]oxy]phenyl]-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is an aromatic ether.
Foretinib has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others. Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression and spread of cancer. It inhibits the activation of MET, RON, ERK and AKT, decreased proliferation and increased apoptosis.
Foretinib is an orally bioavailable small molecule with potential antineoplastic activity. Foretinib binds to and selectively inhibits hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of tumor angiogenesis, tumor cell proliferation and metastasis. The proto-oncogene c-MET has been found to be over-expressed in a variety of cancers. VEGFR2 is found on endothelial and hematopoietic cells and mediates the development of the vasculature and hematopoietic cells through VEGF signaling.
Source and Classification

Foretinib, chemically known as N-[3-fluoro-4-(6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yloxy)phenyl]acetamide, belongs to the class of quinoline derivatives. It is classified as an antineoplastic agent, specifically functioning as a tyrosine kinase inhibitor. The compound was initially developed by the pharmaceutical company Exelixis and has been investigated for its efficacy in treating solid tumors, including renal cell carcinoma and hepatocellular carcinoma .

Synthesis Analysis

The synthesis of Foretinib involves several key steps, primarily utilizing cyclopropyl diethyl dicarboxylate as a starting material. The synthesis can be summarized as follows:

  1. Selective Hydrolysis: Cyclopropyl diethyl dicarboxylate undergoes selective hydrolysis to yield cyclopropyl-1,1-dicarboxylic acid monoethyl ester.
  2. Amidation: This intermediate is then reacted with para-fluoroaniline to form an amide compound.
  3. Further Hydrolysis: The amide undergoes hydrolysis to produce another intermediate, which is subsequently reacted with 4-amino-2-fluorophenol to yield a key intermediate.
  4. Final Steps: The final product is obtained through substitution reactions involving N-(3-chloropropyl)morpholine and other intermediates .
Molecular Structure Analysis

Foretinib's molecular structure features a quinoline core with various substituents that enhance its biological activity. The key structural components include:

The molecular formula of Foretinib is C20_{20}H22_{22}F3_{3}N2_{2}O3_{3}, with a molecular weight of approximately 392.39 g/mol .

Chemical Reactions Analysis

Foretinib participates in various chemical reactions primarily related to its interactions with biological targets:

  • Kinase Inhibition: Foretinib acts by competitively inhibiting the autophosphorylation of c-Met and vascular endothelial growth factor receptors, blocking downstream signaling pathways essential for tumor growth and angiogenesis.
  • Hydrolysis Reactions: During its synthesis, Foretinib undergoes hydrolysis, which is crucial for activating certain functional groups necessary for subsequent reactions .
Mechanism of Action

The mechanism of action of Foretinib involves the inhibition of receptor tyrosine kinases, specifically c-Met and vascular endothelial growth factor receptor 2 (VEGFR2). By binding to these receptors, Foretinib disrupts their signaling pathways, leading to:

  • Inhibition of Cell Proliferation: By blocking c-Met signaling, Foretinib reduces cancer cell proliferation.
  • Induction of Apoptosis: The compound promotes programmed cell death in tumor cells.
  • Reduction of Angiogenesis: By inhibiting VEGFR2, Foretinib decreases the formation of new blood vessels that supply tumors .
Physical and Chemical Properties Analysis

Foretinib exhibits several notable physical and chemical properties:

Applications

Foretinib has significant applications in cancer therapy due to its targeted action against specific kinases involved in tumorigenesis:

  • Clinical Trials: It has been evaluated in various clinical trials for treating renal cell carcinoma and hepatocellular carcinoma.
  • Research Tool: Beyond therapeutic use, Foretinib serves as a valuable tool in research for studying kinase signaling pathways and developing new cancer therapies .

Properties

CAS Number

937176-80-2

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.